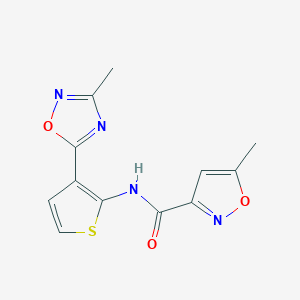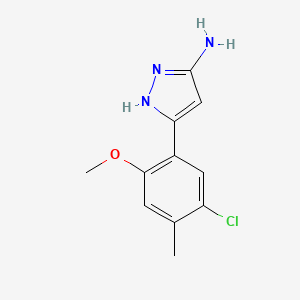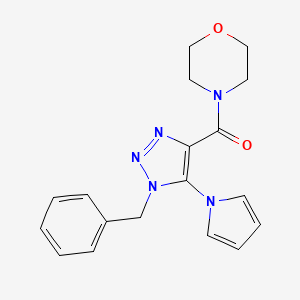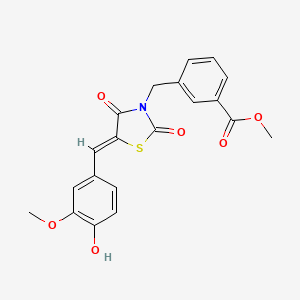
(Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a useful research compound. Its molecular formula is C20H17NO6S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizers
One of the notable applications of compounds structurally related to (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is in the realm of photodynamic therapy (PDT) for cancer treatment. Specifically, the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing a Schiff base have been explored for their potential in PDT. These compounds demonstrate significant photophysical and photochemical properties, such as high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are crucial for effective PDT, particularly in Type II mechanisms. This highlights the compound's potential as a Type II photosensitizer for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Structures and Hydrogen Bonding
Another area of interest is the study of supramolecular structures of thioxothiazolidinone derivatives, which includes compounds structurally similar to (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate. These compounds exhibit interesting hydrogen bonding patterns, forming dimers, chains of rings, and complex sheets, which are significant for understanding molecular interactions and designing new materials or drugs (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Enzyme Inhibition and Drug Development
Compounds with thiazolidinone and benzothiazole moieties have been synthesized and evaluated for their enzyme inhibition activities, particularly targeting aldehyde reductase (ALR1) and aldose reductase (ALR2). These activities are crucial for developing therapeutic agents for managing diabetic complications and other related pathological conditions. The ability of these compounds to inhibit specific enzymes points to their potential application in drug development for treating long-term diabetic complications (Saeed, Tehseen, Rafique, Furtmann, Bajorath, Flörke, & Iqbal, 2014).
Propiedades
IUPAC Name |
methyl 3-[[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-16-9-12(6-7-15(16)22)10-17-18(23)21(20(25)28-17)11-13-4-3-5-14(8-13)19(24)27-2/h3-10,22H,11H2,1-2H3/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIRGODXBPYKDF-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

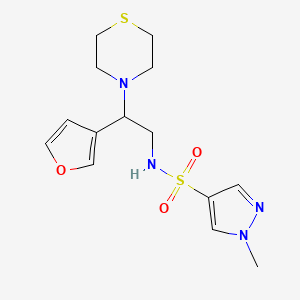
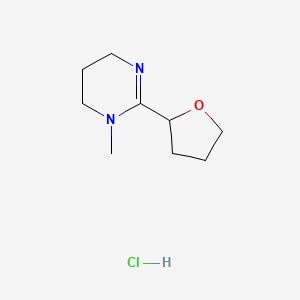
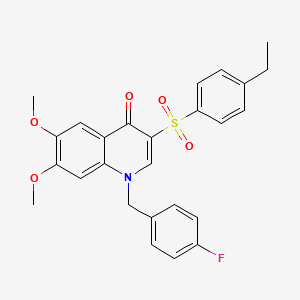
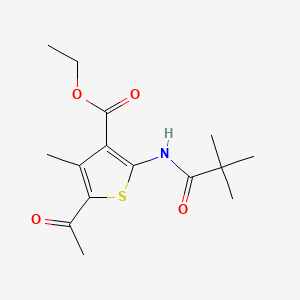
![N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2361577.png)
![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)
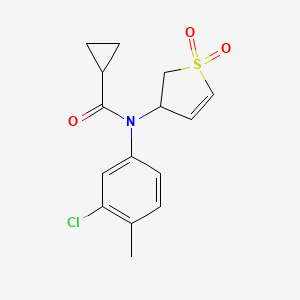

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)
